![molecular formula C7H6F2O B151589 4-(Difluoromethyl)phenol CAS No. 403648-76-0](/img/structure/B151589.png)
4-(Difluoromethyl)phenol
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Overview
Description
4-(Difluoromethyl)phenol is an organic compound with the molecular formula C7H6F2O . It is used in the synthesis of various specialty chemicals .
Synthesis Analysis
The synthesis of 4-(Difluoromethyl)phenol involves difluoromethylation processes based on X–CF2H bond formation . Recent advances have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . A simple and efficient domino protocol for the selective synthesis of 4-difluoromethyl and 4-fluoromethyl quinazolin (thi)ones was established from readily available 2-aminoacetophenones and iso (thio)cyanates mediated by Selectfluor .Molecular Structure Analysis
The molecule contains a total of 21 bonds. There are 14 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 2 hydroxyl groups, and 1 phosphate .Chemical Reactions Analysis
The recent advances made in difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N or S, a field of research that has benefited from the invention of multiple difluoromethylation reagents . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .Physical And Chemical Properties Analysis
Phenols generally have higher boiling points in comparison to other hydrocarbons having equal molecular masses. This is due to the presence of intermolecular hydrogen bonding between hydroxyl groups of phenol molecules . The solubility of phenol in water is governed by the hydroxyl group present .Scientific Research Applications
Late-stage Difluoromethylation
“4-(Difluoromethyl)phenol” plays a significant role in the field of late-stage difluoromethylation . This process involves the formation of X–CF2H bonds where X can be C (sp), C (sp2), C (sp3), O, N, or S . The invention of multiple difluoromethylation reagents has greatly benefited this field .
Metal-based Methods
The last decade has seen an increase in metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . “4-(Difluoromethyl)phenol” is used in these processes .
Minisci-type Radical Chemistry
Difluoromethylation of C (sp2)–H bond has been accomplished through Minisci-type radical chemistry . This strategy is best applied to heteroaromatics .
Construction of C (sp3)–CF2H Bonds
There have been examples of electrophilic, nucleophilic, radical, and cross-coupling methods to construct C (sp3)–CF2H bonds . However, cases of stereoselective difluoromethylation are still limited .
Biomolecule Modification
An exciting departure in this sub-field is the precise site-selective installation of CF2H onto large biomolecules such as proteins .
Formation of X–CF2H Bonds
The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .
Safety and Hazards
Future Directions
Future research directions should focus on difluoromethylation that make use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Looking towards the future, we anticipate a sustained increase in innovative new methods for characterizing protein–ligand interactions via both ligand-observed and protein-observed 19F NMR .
Mechanism of Action
Mode of Action
It’s known that difluoromethylation processes are based on x–cf2h bond formation where x is c (sp), c (sp2), c (sp3), o, n or s . This field of research has benefited from the invention of multiple difluoromethylation reagents .
Biochemical Pathways
Phenolic compounds, which 4-(difluoromethyl)phenol is a part of, are mainly biosynthesized by the shikimic acid pathway in advanced plants .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Difluoromethyl)phenol. For example, the nitration process of similar compounds has been studied, and factors such as the molar ratio of mixed acids, reaction temperature, total flow rate, and residence time in the reactor were found to influence the reaction .
properties
IUPAC Name |
4-(difluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O/c8-7(9)5-1-3-6(10)4-2-5/h1-4,7,10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVYWELCSXTZXCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377792 |
Source
|
Record name | 4-(difluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethyl)phenol | |
CAS RN |
403648-76-0 |
Source
|
Record name | 4-(difluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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